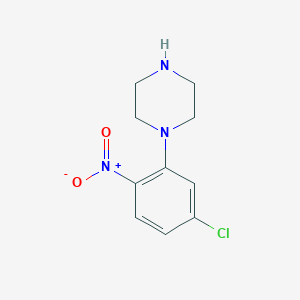

1-(5-Chloro-2-nitrophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Chloro-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(5-Chloro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-chloro-2-aminophenyl)piperazine.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-nitrophenyl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

1-(5-Chloro-2-nitrophenyl)piperazine can be compared with other similar compounds, such as:

1-(2-Chlorophenyl)piperazine: This compound has a similar structure but lacks the nitro group, resulting in different chemical and biological properties.

1-(4-Chloro-2-nitrophenyl)piperazine: This compound has the chloro and nitro groups in different positions, which can affect its reactivity and interactions with molecular targets.

Biological Activity

1-(5-Chloro-2-nitrophenyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of piperazine derivatives known for their pharmacological potential, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its receptor binding affinities, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a piperazine ring substituted with a 5-chloro-2-nitrophenyl group. The synthesis of this compound typically involves nucleophilic substitution reactions, which can yield various derivatives with modified biological properties.

1. Neuropharmacological Activity

Research indicates that this compound exhibits significant binding affinity to various neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT2A) receptors. A study highlighted that compounds in this class demonstrated a binding ratio characteristic of atypical antipsychotics, suggesting potential use in treating psychiatric disorders . Specifically, the compound's interaction with the serotonin receptor may contribute to its therapeutic effects in mood regulation.

| Receptor | Binding Affinity (pKi) |

|---|---|

| D2 | > 8 |

| 5-HT2A | > 7.88 |

This data suggests that modifications to the piperazine structure can significantly influence receptor affinity and selectivity, which is critical for developing new antipsychotic medications.

2. Antimicrobial Properties

Antimicrobial studies have shown that piperazine derivatives, including this compound, possess moderate to good antibacterial and antifungal activities. The presence of halogen substituents in the phenyl ring has been correlated with enhanced bioactivity against various pathogens .

Case Study: Antibacterial Activity

In vitro tests revealed that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

3. Insecticidal Activity

Additionally, some studies have reported the insecticidal properties of piperazine derivatives, with certain compounds showing high mortality rates against mosquito larvae at low concentrations (e.g., 1 mg/L) . This aspect highlights the versatility of these compounds beyond traditional pharmaceutical applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance, the introduction of different substituents on the piperazine or phenyl rings can enhance receptor binding or improve antimicrobial efficacy .

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBXZNOINBXAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.